molecular formula C22H26N2O5S B14959758 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B14959758
M. Wt: 430.5 g/mol
InChI Key: ALQRAJVYSSRYFQ-UHFFFAOYSA-N
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Description

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylsulfonyl group, a propanoyl group, and a tetrahydrofuran-2-ylmethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the benzylsulfonyl chloride, which reacts with propanoic acid to form the benzylsulfonyl propanoate. This intermediate is then reacted with an amine derivative to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted benzyl compounds.

Scientific Research Applications

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide
  • 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide
  • 2-{3-(benzylsulfanyl)propanoylamino}-N-isobutylbutanamide

Uniqueness

Compared to similar compounds, 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H26N2O5S/c25-21(12-14-30(27,28)16-17-7-2-1-3-8-17)24-20-11-5-4-10-19(20)22(26)23-15-18-9-6-13-29-18/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,23,26)(H,24,25)

InChI Key

ALQRAJVYSSRYFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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